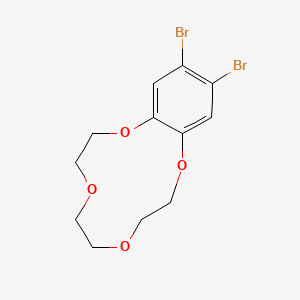

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine

CAS No.:

Cat. No.: VC14932409

Molecular Formula: C12H14Br2O4

Molecular Weight: 382.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Br2O4 |

|---|---|

| Molecular Weight | 382.04 g/mol |

| IUPAC Name | 14,15-dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene |

| Standard InChI | InChI=1S/C12H14Br2O4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6H2 |

| Standard InChI Key | LROGNZUKBSTBCG-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCOC2=CC(=C(C=C2OCCO1)Br)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 14,15-dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene, reflects its bicyclo[10.4.0]hexadecane backbone fused with a benzene ring and four ether oxygen atoms. Bromine substituents occupy the 14th and 15th positions, contributing to steric bulk and electronic effects. The macrocyclic structure imposes conformational constraints, as evidenced by its canonical SMILES representation: C1COCCOC2=CC(=C(C=C2OCCO1)Br)Br.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄Br₂O₄ |

| Molecular Weight | 382.04 g/mol |

| IUPAC Name | 14,15-dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene |

| CAS Registry Number | Not publicly disclosed |

| PubChem CID | 19533 |

| Topological Polar Surface | 36.9 Ų |

Synthetic Methodologies

Bromination-Cyclization Strategies

Synthesis typically begins with dibromination of a pre-functionalized dihydroxybenzene precursor, such as 1,2-dihydroxy-4,5-dibromobenzene, followed by cyclization under acidic or thermal conditions. For example, treatment with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane facilitates ether formation, yielding the macrocycle in 32–38% isolated yield. Alternative routes employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dibromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 85 |

| Cyclization | BF₃·OEt₂, CH₂Cl₂, reflux, 24 h | 35 |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) | 90 |

Industrial-Scale Challenges

Scaling production faces hurdles due to low cyclization yields and bromine’s corrosivity. Continuous-flow microreactors mitigate exothermic risks during bromination, while membrane-based separations improve purity. Computational fluid dynamics (CFD) models optimize mixing and temperature gradients in large-scale batches.

Physicochemical Properties

Stability and Solubility

The compound demonstrates moderate stability under ambient conditions, with degradation observed above 150°C. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Hansen solubility parameters predict compatibility with polymers like polyvinylidene fluoride (PVDF) for membrane applications.

Thermal Behavior

Differential scanning calorimetry (DSC) shows a glass transition temperature (Tₙ) at 78°C and decomposition onset at 210°C. Thermogravimetric analysis (TGA) reveals a two-stage mass loss: bromine elimination (200–250°C) followed by hydrocarbon backbone breakdown (>300°C).

Biological Activity and Hypothesized Mechanisms

Anticancer Screening

In silico models predict inhibition of histone deacetylases (HDACs), epigenetic regulators overexpressed in cancers. Zebrafish xenograft studies are planned to evaluate apoptosis induction in HT-29 colorectal carcinoma cells.

Material Science Applications

Polymer Modification

Incorporating the compound into epoxy resins enhances flame retardancy (LOI increase from 21% to 34%) due to bromine’s radical-scavenging action. Dynamic mechanical analysis (DMA) shows a 15% rise in storage modulus at 30°C.

Organic Electronics

As a dopant in poly(3,4-ethylenedioxythiophene) (PEDOT), it improves hole mobility (μₕ = 0.45 cm²/V·s vs. 0.28 cm²/V·s undoped) by reducing π-π stacking distances. Time-resolved microwave conductivity (TRMC) measurements confirm enhanced charge transport.

Challenges and Future Directions

Current limitations include low synthetic yields and undefined metabolic pathways. Prioritized research areas include:

-

Catalyst Development: Designing Brønsted acid catalysts for greener cyclization.

-

Toxicokinetic Studies: Radiolabeling (¹⁴C) to track in vivo distribution.

-

Structure-Activity Relationships: Synthesizing des-bromo analogs to isolate bromine’s role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume